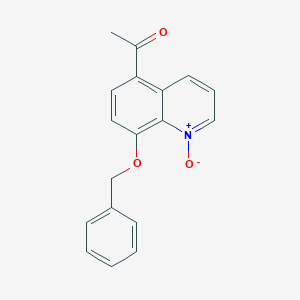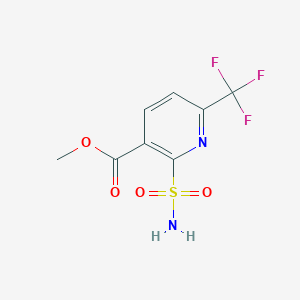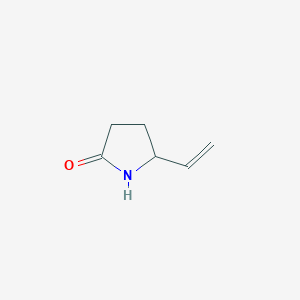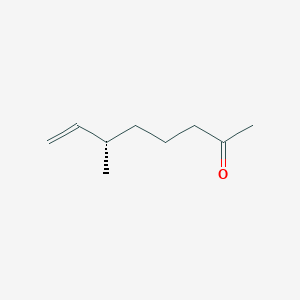
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide
概要
説明
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a chemical compound with the formula C18H15NO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide involves several steps . The compound delta-Acetyl-delta-benzyloxyquinoline-N-oxide is charged in acetic anhydride at 25-30°C. The resulting slurry is heated to 40°C and stirred for 2 hours. After completion of the reaction, the reaction mass is cooled to 25-30°C, chilled to 0-5°C and stirred for 30 minutes. The resulting 5-Acetyl-8-benzyloxycarbostyril is isolated by filtration and washed with diisopropyl ether, then dried under vacuum at 60-65°C for 2-3 hours .Molecular Structure Analysis
The molecular weight of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is 293.32 g/mol . The exact structure of the molecule is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide are complex and involve multiple steps . These include reactions with acetic anhydride, boron trifluoride diethyl etherate, and dimethylsulfide borane complex .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide are not provided in the search results .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those with substituents like methoxy groups, are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which facilitates the adsorption and formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes quinoline derivatives, potentially including 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, valuable in protecting metals from corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry
The quinoline core is recognized for its vast number of biological activities, leading to significant interest in developing greener, non-toxic, and environmentally friendly methods for its synthesis. Efforts to eliminate the use of hazardous chemicals in the synthesis of quinoline scaffolds underscore the importance of green chemistry in the design and application of quinoline derivatives for various purposes, potentially including 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide (Nainwal et al., 2019).
Optoelectronic Materials
Quinoline derivatives serve as fundamental components in optoelectronic materials due to their excellent π–π stacking ability and electron-deficient nature. These properties are crucial for applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and more. The research highlights the significance of quinoline and its derivatives, including those with specific functional groups, in advancing organic materials and nanoscience, suggesting potential applications for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide in these areas (Segura et al., 2015).
Biomedical Applications
Quinoline and quinazoline alkaloids, including derivatives with specific functional groups, have shown significant bioactivities over the years. These compounds, through their synthetic analogs, contribute to antimalarial, anticancer, antibacterial, and antifungal drug development, among other applications. The diversity in biological activities of quinoline derivatives points to the potential biomedical relevance of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide in drug discovery and development (Shang et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJVXAIEYJTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548265 | |
| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide | |
CAS RN |
100331-93-9 | |
| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)



![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)



![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

